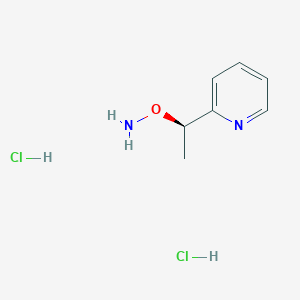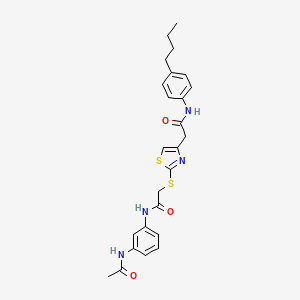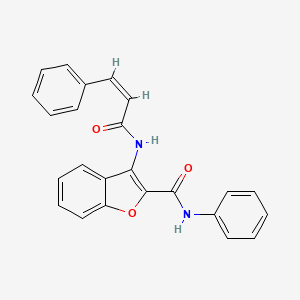
(2Z)-3,7-Dimethylocta-2,7-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3,7-Dimethylocta-2,7-dienal, also known as citral, is a naturally occurring compound found in the essential oils of various plants, such as lemongrass, lemon myrtle, and lemon verbena. It is a yellow liquid with a strong lemon odor and is widely used in the flavor and fragrance industries. Citral is an important intermediate in the synthesis of vitamins A and E and is also used as a precursor for the production of ionones, which are key components in many perfumes.
Wissenschaftliche Forschungsanwendungen
Citral has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: Citral is used as a starting material for the synthesis of various compounds, including vitamins A and E, ionones, and other terpenes. It is also used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Citral has been studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
Medicine: Citral has been investigated for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Industry: Citral is widely used in the flavor and fragrance industries as a key component in lemon-scented products. It is also used as a precursor for the production of ionones, which are important fragrance compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citral can be synthesized through several methods, including the oxidation of geraniol or nerol, which are both isomers of citral. One common method involves the oxidation of geraniol using chromic acid or potassium permanganate as the oxidizing agent. The reaction is typically carried out in an organic solvent such as acetone or dichloromethane at room temperature.
Another method involves the isomerization of geraniol or nerol to citral using acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. This reaction is usually performed at elevated temperatures to achieve a high yield of citral.
Industrial Production Methods
In industrial settings, citral is often produced by the pyrolysis of β-pinene, a major component of turpentine oil. The pyrolysis process involves heating β-pinene to high temperatures in the presence of a catalyst, such as alumina or silica, to produce a mixture of citral and other terpenes. The citral is then separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Citral undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Citral can be oxidized to produce citral oxide or citral acid. Common oxidizing agents used in these reactions include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Citral can be reduced to produce citronellal or citronellol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Citral can undergo substitution reactions to form various derivatives. For example, it can react with ammonia to form citral oxime or with hydroxylamine to form citral hydroxylamine.
Common Reagents and Conditions
The reagents and conditions used in citral reactions vary depending on the desired product. For oxidation reactions, common reagents include potassium permanganate and chromic acid, while reduction reactions often use sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve reagents such as ammonia or hydroxylamine.
Major Products Formed
The major products formed from citral reactions include citral oxide, citral acid, citronellal, citronellol, citral oxime, and citral hydroxylamine. These products have various applications in the flavor, fragrance, and pharmaceutical industries.
Wirkmechanismus
The mechanism of action of citral involves its interaction with various molecular targets and pathways. Citral has been shown to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
In cancer cells, citral induces apoptosis through the activation of caspases and the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways. These effects contribute to its potential therapeutic properties in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Citral is structurally similar to other terpenes, such as geraniol, nerol, and citronellal. it is unique in its strong lemon odor and its wide range of applications in the flavor and fragrance industries.
Geraniol: Geraniol is an isomer of citral with a rose-like odor. It is used in perfumes and as a flavoring agent.
Nerol: Nerol is another isomer of citral with a sweet, floral odor. It is also used in perfumes and flavorings.
Citronellal: Citronellal is a reduction product of citral with a lemon-like odor. It is used in insect repellents and as a fragrance component.
Citral’s unique properties and wide range of applications make it a valuable compound in various industries.
Eigenschaften
IUPAC Name |
(2Z)-3,7-dimethylocta-2,7-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h7-8H,1,4-6H2,2-3H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFAKOWBMYCWIZ-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=CC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CCC/C(=C\C=O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)
![4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B2393131.png)

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)

![N-(4-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2393137.png)

![N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2393140.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2393143.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2393144.png)


